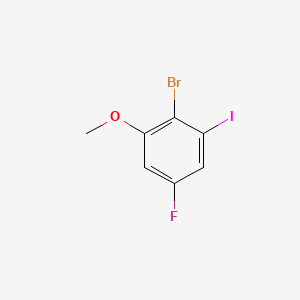

2-Bromo-5-fluoro-3-iodoanisole

Description

Significance of Halogenated Aromatic Ethers in Contemporary Chemical Research

Halogenated aromatic ethers are a class of organic compounds that play a crucial role in various areas of chemical research and industry. researchgate.net Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ether backbone. This combination of functional groups allows for a wide array of chemical transformations, making them versatile building blocks in organic synthesis.

The carbon-halogen bond in these compounds is a key feature, enabling reactions such as nucleophilic aromatic substitution and various cross-coupling reactions. mdpi.com The specific halogen atom influences the reactivity, with aryl iodides generally being the most reactive in cross-coupling reactions, followed by bromides and then chlorides. mdpi.com This differential reactivity is often exploited in sequential, site-selective functionalization of polyhalogenated arenes. acs.org

Halogenated ethers are employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, they are precursors to bioactive molecules and are used in the production of specialty chemicals like dyes and polymers. The introduction of halogen atoms can also modulate the biological activity and physical properties of molecules. In medicinal chemistry, halogenation is a common strategy to enhance the metabolic stability and binding affinity of drug candidates.

Overview of the Multifunctional Reactivity of 2-Bromo-5-fluoro-3-iodoanisole

The reactivity of this compound is dictated by the distinct electronic and steric properties of its three different halogen substituents and the methoxy (B1213986) group on the aromatic ring. The presence of bromine, fluorine, and iodine atoms on the same aromatic core allows for a high degree of synthetic versatility through regioselective reactions.

The different halogen atoms can be selectively targeted in cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Typically, the carbon-iodine bond is the most susceptible to oxidative addition to a metal catalyst, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most inert under these conditions. This hierarchy in reactivity enables the sequential introduction of different substituents at specific positions on the aromatic ring.

Scope of Academic Inquiry into this compound

Academic research on this compound and related polyhalogenated aromatic compounds is primarily focused on their application as building blocks in organic synthesis. Scientists are exploring the development of novel synthetic methodologies that exploit the differential reactivity of the various halogen atoms to achieve site-selective functionalization. acs.org This includes the optimization of reaction conditions for various cross-coupling reactions to synthesize complex, highly substituted aromatic compounds.

The synthesis of this compound and its analogues is also an area of investigation, with researchers aiming to develop more efficient and scalable synthetic routes. google.com Furthermore, there is interest in the potential biological activities of molecules derived from this and similar scaffolds, particularly in the context of medicinal chemistry and drug discovery. The unique substitution pattern of this compound makes it a candidate for creating novel molecular architectures with potentially interesting pharmacological properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrFIO nih.govsynquestlabs.com |

| Molecular Weight | 330.92 g/mol synquestlabs.com |

| CAS Number | 2385667-00-3 synquestlabs.com |

| Purity | 95% synquestlabs.com |

| MDL Number | MFCD31714846 synquestlabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

2-bromo-5-fluoro-1-iodo-3-methoxybenzene |

InChI |

InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |

InChI Key |

RMUIHEHLJNJREI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Iodoanisole and Its Precursors

Strategic Approaches to the Synthesis of Polyhalogenated Anisole (B1667542) Derivatives

Regioselective Halogenation Strategies for Anisole and Substituted Anisoles

The methoxy (B1213986) group (-OCH₃) of anisole is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. This inherent directing effect is the foundational principle in the synthesis of halogenated anisoles. However, achieving specific regioselectivity in polysubstituted systems requires careful management of these directing effects.

When anisole undergoes halogenation, a mixture of ortho and para isomers is typically formed. For instance, bromination of anisole with bromine in a solvent like acetic acid yields a mixture of o-bromoanisole and p-bromoanisole. ias.ac.in To introduce multiple halogens at specific positions, chemists must consider the directing effects of the halogen(s) already on the ring. Halogens are deactivating yet ortho-, para-directing. This duality of effects allows for sequential halogenations.

A common strategy involves starting with a commercially available substituted anisole and introducing subsequent halogens in a controlled manner. For example, starting with 3-fluoroanisole (B32098), the fluorine atom (ortho-, para-directing) would direct incoming electrophiles to the 2, 4, and 6 positions. The methoxy group, also an ortho-, para-director, would reinforce this preference. Therefore, direct bromination of 3-fluoroanisole would likely yield a mixture of products, with 2-bromo-5-fluoroanisole (B1276730) being a potential isomer. The challenge lies in controlling the regioselectivity to favor the desired isomer and prevent the formation of others.

The table below summarizes the directing effects of substituents relevant to the synthesis of 2-bromo-5-fluoro-3-iodoanisole.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Precursor Synthesis and Halogen Exchange Pathways

Given the difficulty of controlling the direct sequential halogenation of anisole to achieve the 2, 3, 5-substitution pattern, a more practical approach involves the synthesis of a key precursor that simplifies the subsequent halogenation steps. A plausible precursor for this compound is 2-bromo-5-fluoroanisole.

The synthesis of 2-bromo-5-fluoroanisole can be approached from 2-bromo-5-fluoroaniline (B94856). This aniline (B41778) derivative can be synthesized by the reduction of 1-bromo-4-fluoro-2-nitrobenzene. The reduction can be carried out using various methods, including catalytic hydrogenation with Raney nickel or reaction with iron powder in acetic acid. semanticscholar.org The resulting 2-bromo-5-fluoroaniline can then be converted to the corresponding anisole via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with methanol.

Halogen exchange reactions, also known as "Halex" reactions, present another synthetic avenue, particularly for the introduction of fluorine. researchgate.net These reactions involve the nucleophilic substitution of a halogen (commonly chlorine or bromine) with fluoride, often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent. However, for the synthesis of this compound, this method is less direct as it would require a precursor with a leaving group at the 5-position.

Advanced Synthetic Routes to this compound

Modern organic synthesis offers a variety of powerful tools that can be applied to the construction of complex molecules like this compound. These methods often provide greater efficiency and selectivity compared to traditional approaches.

Step-Economic and Convergent Synthetic Approaches

For a molecule like this compound, a convergent approach is less obvious due to its relatively small size. However, the principles of step-economy are highly relevant. For instance, a one-pot reaction where multiple transformations occur sequentially in the same reaction vessel could be envisioned. While a direct one-pot synthesis of the target molecule is unlikely, multi-component reactions for the synthesis of polysubstituted benzenes have been reported, showcasing the potential for step-economic strategies. libretexts.org

Palladium-Catalyzed Synthesis and Related Transition Metal Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions are invaluable in the synthesis of highly functionalized aromatic compounds. While typically used for C-C, C-N, or C-O bond formation, palladium catalysis can also be employed in halogenation reactions.

For the synthesis of this compound, a key step could involve the palladium-catalyzed iodination of a precursor like 2-bromo-5-fluoroanisole. The ortho-directing nature of the methoxy group could be exploited using a directing group strategy, where a functional group temporarily coordinates to the palladium catalyst, bringing it into close proximity to the C-H bond to be functionalized. For example, ortho-iodination of benzoic acids has been achieved using palladium catalysis. researchgate.net A similar strategy could potentially be adapted for anisole derivatives.

The table below lists some common palladium catalysts and ligands used in cross-coupling and C-H functionalization reactions.

| Catalyst/Precursor | Ligand | Typical Reaction Type |

| Pd(OAc)₂ | X-Phos | C-H functionalization, Cross-coupling |

| Pd₂(dba)₃ | SPhos | Cross-coupling |

| PdCl₂(PPh₃)₂ | - | Cross-coupling |

| Pd(PPh₃)₄ | - | Cross-coupling |

Fluorination and Iodination Strategies in Aromatic Systems

The introduction of fluorine and iodine onto an aromatic ring requires specific reagents and conditions due to the unique reactivity of these halogens.

Fluorination: Direct fluorination of aromatic compounds with fluorine gas is highly exothermic and difficult to control. nih.gov Therefore, electrophilic fluorinating agents are more commonly used. Reagents such as Selectfluor (F-TEDA-BF₄) are effective for the fluorination of electron-rich aromatic rings. N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorine source.

Iodination: Iodine is the least reactive halogen in electrophilic aromatic substitution. Consequently, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). Common reagents for aromatic iodination include iodine in the presence of nitric acid, hydrogen peroxide, or a copper salt. N-Iodosuccinimide (NIS) is also a popular and effective reagent for the iodination of a wide range of aromatic and heteroaromatic compounds.

A plausible final step in the synthesis of this compound would be the regioselective iodination of 2-bromo-5-fluoroanisole. The directing effects of the substituents on this precursor need to be carefully considered. The methoxy group at position 1 is a strong ortho-, para-director. The bromine at position 2 is a deactivating ortho-, para-director. The fluorine at position 5 is also a deactivating ortho-, para-director. The combined directing effects would favor substitution at the 4 and 6 positions. However, the position between two substituents (the 3-position) is sterically hindered. Despite this, with a suitable iodinating agent and optimized reaction conditions, it may be possible to achieve iodination at the 3-position.

The table below provides examples of common fluorinating and iodinating agents.

| Halogenation Type | Reagent | Abbreviation |

| Fluorination | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |

| Fluorination | N-Fluorobenzenesulfonimide | NFSI |

| Iodination | N-Iodosuccinimide | NIS |

| Iodination | Iodine / Nitric Acid | I₂ / HNO₃ |

| Iodination | 1,3-Diiodo-5,5-dimethylhydantoin | DIH |

Mechanistic Investigations of 2 Bromo 5 Fluoro 3 Iodoanisole Reactivity

Exploration of Cross-Coupling Reaction Pathways Involving 2-Bromo-5-fluoro-3-iodoanisole

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates, the selectivity of these reactions is generally governed by the bond dissociation energy of the carbon-halogen bonds, which follows the order C-I < C-Br < C-Cl < C-F. This predictable reactivity allows for the sequential and site-selective functionalization of molecules like this compound.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For this compound, the oxidative addition step is expected to occur selectively at the most labile carbon-halogen bond, which is the C-I bond. This high chemoselectivity allows for the introduction of an aryl or vinyl group at the C-3 position while leaving the C-Br and C-F bonds intact for potential subsequent transformations. More forcing reaction conditions, such as higher temperatures or more active catalyst systems, would likely be required to achieve a second coupling at the C-Br position.

Table 1: Representative Conditions for Suzuki-Miyaura Mono-Arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 2-Bromo-5-fluoro-3-phenylanisole |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 2-Bromo-5-fluoro-3-(4-methoxyphenyl)anisole |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (1) | Cs₂CO₃ | THF/H₂O | 80 | 2-Bromo-5-fluoro-3-(thiophen-2-yl)anisole |

Note: This table represents expected outcomes based on general principles of Suzuki-Miyaura cross-coupling reactions with polyhalogenated substrates. Specific experimental results for this compound may vary.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound is anticipated to proceed with high selectivity at the C-I bond. This allows for the synthesis of 3-alkynyl-2-bromo-5-fluoroanisole derivatives, which are versatile intermediates for further synthetic elaborations. The reaction mechanism involves a palladium catalytic cycle for the activation of the aryl halide and a copper cycle for the formation of a copper acetylide, which then participates in the transmetalation step.

Table 2: Illustrative Sonogashira Coupling Protocols for this compound

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 2-Bromo-5-fluoro-3-(phenylethynyl)anisole |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 2-Bromo-5-fluoro-3-((trimethylsilyl)ethynyl)anisole |

| 3 | Propargyl alcohol | Pd(OAc)₂/XPhos (1.5) | CuI (3) | K₂CO₃ | DMF | 80 | 3-(2-Bromo-5-fluoro-3-methoxyphenyl)prop-2-yn-1-ol |

Note: This table illustrates potential reaction outcomes based on established Sonogashira coupling methodologies. Actual experimental data for the specified substrate may differ.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. This reaction is catalyzed by palladium or nickel complexes and is a powerful method for constructing C-C bonds. The general reactivity trend for aryl halides (I > Br > Cl) holds true for the Negishi reaction, making it a suitable method for the selective functionalization of this compound at the C-3 position.

Other notable cross-coupling reactions, such as the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents), could also be employed. Each of these methods offers a unique set of advantages regarding substrate scope, reaction conditions, and tolerance to other functional groups, but all are expected to exhibit preferential reactivity at the C-I bond of the substrate.

The key to the synthetic utility of this compound lies in the ability to control the regioselectivity and chemoselectivity of cross-coupling reactions.

Chemoselectivity : This is primarily determined by the inherent differences in the carbon-halogen bond strengths. The oxidative addition of a Pd(0) catalyst is the selectivity-determining step, and it occurs much more readily at the weaker C-I bond than at the stronger C-Br bond. The C-F bond is generally inert under typical palladium-catalyzed cross-coupling conditions. This allows for a predictable, stepwise functionalization strategy:

Selective coupling at the C-I position under mild conditions.

Subsequent coupling at the C-Br position under more forcing conditions (e.g., higher temperature, stronger base, more active catalyst/ligand system).

Regioselectivity : With distinct halogen atoms at positions 2, 3, and 5, the initial regioselectivity is unambiguous, favoring reaction at the C-3 (iodo) position. The electronic effects of the methoxy (B1213986) and fluoro substituents can influence the reactivity of the C-X bonds, but the dominant factor remains the identity of the halogen itself. Catalyst and ligand selection can further fine-tune the reaction conditions to ensure high selectivity and prevent side reactions.

Detailed Analysis of Halogen Dance Reactions of this compound

The halogen dance is an intriguing isomerization reaction where a halogen atom migrates from its original position on an aromatic ring to a new one, typically under the influence of a strong base. This reaction proceeds through a series of deprotonation and halogen-metal exchange steps.

In the case of this compound, the methoxy and fluoro groups would influence the acidity of the ring protons. The reaction would likely be initiated by deprotonation at a position ortho to one of the activating groups. The subsequent migration would involve the more mobile bromine and iodine atoms, while the fluorine atom is less likely to participate in the "dance." clockss.org Factors such as low temperatures are often crucial to promote the halogen dance by ensuring the coexistence of both metalated and unmetalated species. wikipedia.org

While no specific studies on the halogen dance reaction of this compound have been reported, the established mechanisms for polyhalogenated aromatic systems provide a robust framework for predicting its behavior. The interplay between the directing effects of the methoxy and fluoro groups and the migratory aptitude of the bromo and iodo substituents would lead to complex but potentially synthetically useful isomerization pathways.

Regiochemical Control and Halogen Migration Dynamics

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.org This process is a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. clockss.org The reaction is driven by thermodynamics, proceeding towards the formation of a more stable aryl anion intermediate. wikipedia.orgutexas.edu

The mechanism typically involves the following steps:

Deprotonation: A strong base, such as an organolithium reagent or a lithium amide, abstracts a proton from the aromatic ring to form an aryl anion. The position of deprotonation is directed by the substituents on the ring.

Halogen-Metal Exchange: The initially formed anion can then undergo a series of intermolecular halogen-metal exchanges. An unreacted molecule of the starting material acts as a halogen donor. wikipedia.org

Migration: This sequence of exchanges results in the net movement of a halogen atom to a new position on the ring, leading to a thermodynamically more stable lithiated species. whiterose.ac.uk

In the case of this compound, the dynamics of halogen migration are dictated by the relative lability of the halogens and the directing effects of the substituents. The general trend for halogen migration aptitude is I > Br > Cl > F. clockss.orgic.ac.uk Therefore, the iodine atom is the most likely to "dance," followed by the bromine atom. The fluorine atom is generally not labile and would not be expected to migrate under typical halogen dance conditions. clockss.org The reaction is also influenced by temperature, with lower temperatures often favoring the halogen dance by allowing both metalated and unmetalated species to coexist. wikipedia.org

Table 1: Factors Influencing Halogen Migration Dynamics

| Factor | Influence on this compound |

|---|---|

| Base | Strong, non-nucleophilic bases (e.g., LDA, n-BuLi) are required to initiate deprotonation. |

| Halogen Identity | Iodine is the most mobile halogen, followed by bromine. Fluorine is expected to be immobile. ic.ac.uk |

| Temperature | Lower temperatures (-78 °C) typically favor the migration process. wikipedia.org |

| Thermodynamics | The migration proceeds to form the most stable aryl anion intermediate. |

Role of Substituents in Directing Halogen Dance Processes

Substituents on the aromatic ring play a critical role in controlling the regiochemistry of the halogen dance by directing the initial deprotonation step. These are known as Directed Metalation Groups (DMGs). In this compound, the methoxy group and the halogen atoms all exert directing effects.

Methoxy Group (-OCH₃): The methoxy group is a powerful ortho-directing group. study.com It can coordinate with the lithium base, increasing the acidity of the adjacent (ortho) protons and facilitating their removal. ias.ac.in In this molecule, the positions ortho to the methoxy group are C2 and C6. Since C2 is substituted with a bromine atom, deprotonation would be directed primarily to the C6 position.

The ultimate regiochemical outcome of a halogen dance on this compound would depend on the competition between these directing effects. The powerful ortho-directing ability of the methoxy group would likely dominate, leading to initial lithiation at C6. From this intermediate, a cascade of halogen-metal exchanges could lead to the migration of the iodine or bromine atom to a thermodynamically more favorable position, guided by the stabilizing or destabilizing effects of the other substituents on the resulting aryl anion.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. wikipedia.org It involves the displacement of a leaving group, such as a halide, by a nucleophile. youtube.com

Mechanistic Insights into Halogen Displacement by Nucleophiles

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group. This is generally the rate-determining step. wikipedia.org This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group enhance the reaction rate by stabilizing the negative charge of this intermediate through resonance or induction. masterorganicchemistry.com While the methoxy group in this compound is electron-donating by resonance, the collective strong inductive effect of the three halogen atoms makes the ring electron-deficient and thus susceptible to nucleophilic attack. Recent studies have also shown that some SNAr reactions may proceed through a concerted or borderline mechanism rather than a distinct two-step process, particularly with moderately activated substrates. nih.govnih.gov

Influence of Halogen Identity and Position on SNAr Reactivity

The identity of the halogen leaving group has a significant and somewhat counterintuitive effect on the rate of SNAr reactions. The typical order of reactivity is:

F > Cl ≈ Br > I wikipedia.orgresearchgate.netnih.gov

For this compound, this principle predicts that the fluorine atom at the C5 position would be the most susceptible to displacement by a nucleophile, provided the reaction proceeds via the classical SNAr mechanism. The bromine and iodine atoms would be significantly less reactive as leaving groups in this context.

Table 2: Predicted Relative Reactivity of Halogens in SNAr of this compound

| Position | Halogen | Predicted SNAr Reactivity | Rationale |

|---|---|---|---|

| C5 | Fluorine | Highest | Highest electronegativity strongly activates the carbon for nucleophilic attack (rate-determining step). masterorganicchemistry.com |

| C2 | Bromine | Low | Less effective at activating the carbon for attack compared to fluorine. |

| C3 | Iodine | Lowest | Least effective at activating the carbon for attack; weakest inductive effect among the halogens. |

Metalation and Lithiation Studies of this compound

Metalation, particularly lithiation, is a fundamental strategy for the functionalization of aromatic rings. It creates a nucleophilic aryl-lithium species that can react with a wide range of electrophiles.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique that allows for highly regioselective lithiation at the position ortho to a Directed Metalation Group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to the organolithium reagent (e.g., n-butyllithium), delivering it to the adjacent proton for abstraction. wikipedia.orgharvard.edu

The methoxy group of an anisole (B1667542) is a classic and effective DMG. harvard.edu For this compound, the methoxy group at C1 would direct lithiation to one of its ortho positions, C2 or C6. Since the C2 position is already occupied by a bromine atom, deprotonation is expected to occur exclusively at the C6 position. This high regioselectivity is a key advantage of the DoM strategy. acs.org

The resulting C6-lithiated species is a versatile intermediate that can be trapped with various electrophiles to introduce a new substituent at that position. This strategy has been successfully applied to the synthesis of other multi-heterohalogenated anisoles. rsc.orgrsc.org

Table 3: Potential Functionalization of this compound via DoM at C6

| Electrophile | Reagent Example | Resulting Functional Group at C6 |

|---|---|---|

| Iodination | Iodine (I₂) | -I |

| Bromination | N-Bromosuccinimide (NBS) | -Br |

| Chlorination | N-Chlorosuccinimide (NCS) / SO₂Cl₂ | -Cl |

| Carboxylation | Carbon Dioxide (CO₂) | -COOH |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO |

| Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

Halogen-Metal Exchange Reactions and Regiochemical Outcomes

Halogen-metal exchange is a powerful and widely utilized method for the preparation of organometallic reagents, which are key intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reaction typically involves the treatment of an organic halide with an organometallic reagent, most commonly an organolithium species like n-butyllithium or tert-butyllithium. nih.gov

For aryl halides, the rate of exchange is heavily dependent on the nature of the halogen, following the general trend: I > Br > Cl > F. wikipedia.org This selectivity is attributed to a combination of factors, including the polarizability of the halogen and the stability of the forming carbanion. The mechanism is often described as involving a nucleophilic attack of the organolithium's carbanion on the halogen atom of the aryl halide, potentially proceeding through an "ate-complex" intermediate. wikipedia.orgprinceton.edu

In the case of this compound, the presence of three different halogens allows for a predictable regiochemical outcome. The carbon-iodine bond is the most labile and therefore the most susceptible to exchange. Treatment of this compound with an alkyllithium reagent at low temperatures (typically -78 °C or lower to prevent side reactions) is expected to result in exclusive and rapid exchange at the C3 position, formerly bearing the iodine atom. This yields a single, highly reactive aryllithium intermediate. The bromine and fluorine atoms remain untouched under these conditions. Subsequent quenching of this intermediate with an electrophile (E+) would introduce a new substituent specifically at the C3 position.

The expected regioselectivity of this process is summarized in the table below.

| Reagent 1 | Reagent 2 (Electrophile) | Predicted Major Product | Regiochemical Outcome |

| n-Butyllithium | H₂O | 2-Bromo-5-fluoroanisole (B1276730) | Selective C-I exchange |

| tert-Butyllithium | CO₂ then H⁺ | 2-Bromo-5-fluoro-3-methoxybenzoic acid | Selective C-I exchange |

| n-Butyllithium | DMF | 2-Bromo-5-fluoro-3-methoxybenzaldehyde | Selective C-I exchange |

| Isopropylmagnesium chloride | I₂ | This compound | No reaction (or slow exchange) |

This table illustrates the predicted outcomes based on established principles of halogen-metal exchange reactivity.

Radical Pathways and Single-Electron Transfer (SET) Mechanisms

While many organometallic reactions are described by polar, two-electron mechanisms, the involvement of radical species via single-electron transfer (SET) pathways is a recognized alternative or competing process. nih.gov An SET event from a nucleophile (like an organolithium reagent) to an aryl halide can generate a radical anion. This intermediate rapidly fragments, cleaving the weakest carbon-halogen bond to produce an aryl radical and a halide anion.

For this compound, an SET mechanism would also be expected to result in the preferential cleavage of the C-I bond, which is significantly weaker than the C-Br and C-F bonds. The resulting 2-bromo-5-fluoro-3-methoxyphenyl radical could then be reduced to the corresponding anion (leading to the same product as the halogen-metal exchange) or participate in other radical-specific reactions.

Radical Clock Experiments and Trapping Studies

Radical clock experiments are a powerful tool for detecting the presence of short-lived radical intermediates and measuring their reaction rates. wikipedia.org This method involves a competition between a bimolecular trapping reaction of the putative radical and a unimolecular rearrangement or fragmentation of the radical that occurs at a known rate (the "clock"). cdnsciencepub.comacs.org The ratio of the trapped product to the rearranged product allows for the calculation of the unknown rate constant of the trapping reaction.

No radical clock experiments have been specifically reported for this compound. However, a hypothetical experiment can be designed to probe the existence of the 2-bromo-5-fluoro-3-methoxyphenyl radical. This would first require the synthesis of a derivative where a radical clock moiety, such as a 1-cyclopropyl-1-ethenyl group, is attached to the anisole ring. If the aryl radical is generated (e.g., via SET), it would face a competition between being trapped by a reagent in solution and undergoing a fast, unimolecular ring-opening of the cyclopropylmethyl radical system. The observation of the ring-opened product would serve as definitive evidence for the intermediacy of the radical species.

The principle of such an experiment is outlined below.

| Competing Pathways for a Hypothetical Radical Intermediate |

| Path A: Unimolecular Rearrangement (Clock Reaction) : The initially formed radical undergoes a predictable rearrangement with a known rate constant (kᵣ). |

| Path B: Bimolecular Trapping : The initial radical is trapped by a reagent (e.g., a hydrogen atom donor) with an unknown rate constant (kₓ). |

| Analysis : The ratio of the rearranged product to the unrearranged (trapped) product is used to determine kₓ. |

Photochemical and Electrochemical Induction of Radical Processes

Radical processes involving this compound can also be initiated through non-chemical means, such as photolysis or electrochemistry.

Photochemical Induction : Aryl halides can undergo homolytic cleavage of the carbon-halogen bond upon irradiation with ultraviolet (UV) light. The energy required for this cleavage depends on the bond dissociation energy, which follows the trend C-F > C-Cl > C-Br > C-I. Consequently, irradiating this compound would selectively cleave the weakest bond, the C-I bond, to generate the 2-bromo-5-fluoro-3-methoxyphenyl radical and an iodine radical.

Electrochemical Induction : In cyclic voltammetry, this compound would be expected to show distinct reduction potentials for each halogen. The C-I bond, being the easiest to reduce, would undergo a one-electron reduction at the least negative potential to form a radical anion. This radical anion would be unstable and rapidly eliminate an iodide ion to form the same 2-bromo-5-fluoro-3-methoxyphenyl radical intermediate. Further reduction at more negative potentials would lead to the cleavage of the C-Br bond.

C-H Activation and Functionalization Strategies for this compound

Direct C-H activation has emerged as a step-economical and atom-efficient strategy for the functionalization of organic molecules, circumventing the need for pre-functionalization steps like halogenation. acs.org These reactions are typically catalyzed by transition metals, such as palladium, rhodium, or ruthenium.

The substrate, this compound, possesses a single C-H bond at the C6 position, making it an ideal candidate for studying site-selective functionalization. The electronic and steric environment of this C-H bond is influenced by the adjacent methoxy group and the fluorine atom across the ring.

Directed C-H Bond Functionalization

In many C-H activation reactions, selectivity is achieved by using a directing group that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. The methoxy group of an anisole is a well-established, albeit relatively weak, directing group for ortho-C-H activation. nih.gov

In this compound, the two ortho positions relative to the methoxy group are C2 and C6. The C2 position is substituted with a bromine atom, rendering it unavailable for C-H activation. Therefore, any methoxy-directed C-H activation event must necessarily occur at the C6 position, the only available ortho C-H bond. This inherent structural feature is expected to lead to perfect regioselectivity in directed C-H functionalization reactions, such as Pd-catalyzed arylation or olefination.

| Hypothetical Directed C-H Functionalization of this compound |

| Reaction : C-H Arylation with Phenylboronic Acid |

| Catalyst System : Pd(OAc)₂, Ligand, Oxidant |

| Directing Group : Methoxy (-OCH₃) |

| Site of Activation : C6-H (the only available ortho position) |

| Predicted Product : 2-Bromo-5-fluoro-3-iodo-6-phenylanisole |

Oxidative C-H Activation Processes

Oxidative C-H activation typically involves a catalytic cycle where the metal center's oxidation state changes, often between Pd(II) and Pd(IV) or Pd(0) and Pd(II). nih.gov For the functionalization of this compound, a plausible pathway for a Pd(II)-catalyzed process would begin with the coordination of the methoxy group to the palladium center. This is followed by a concerted metalation-deprotonation (CMD) step involving the C6-H bond to form a six-membered palladacycle intermediate. This intermediate would then react with a coupling partner in an oxidative step, followed by reductive elimination to release the functionalized product and regenerate the active catalyst. The presence of multiple halogens could potentially interfere via competitive oxidative addition, but conditions are often developed to favor the C-H activation pathway.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Spectroscopy is a cornerstone in the study of 2-Bromo-5-fluoro-3-iodoanisole, offering detailed insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regioisomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It allows for the precise mapping of the hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) atoms within the molecule. The distinct electronic environments created by the four different substituents on the benzene (B151609) ring—bromo, fluoro, iodo, and methoxy (B1213986) groups—result in a unique spectral fingerprint.

In ¹H NMR spectroscopy, the two aromatic protons are expected to appear as distinct signals. The proton at the C4 position will likely be a doublet of doublets due to coupling with the adjacent fluorine atom and a smaller long-range coupling. The proton at the C6 position would also exhibit a complex splitting pattern. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR provides information on each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity and position of the substituents. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is a key diagnostic feature.

Crucially, NMR is vital for distinguishing this compound from its various regioisomers, such as 3-bromo-5-fluoro-2-iodoanisole (B2930422) or 5-bromo-3-fluoro-2-iodoanisole. Each isomer will present a unique set of chemical shifts and coupling patterns in its ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for definitive identification. For instance, the specific coupling constants between the fluorine atom and the aromatic protons are highly dependent on their relative positions (ortho, meta, or para), providing a clear method for regioisomeric assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0-7.5 | Doublet of doublets | J(H,F) ≈ 7-9; J(H,H) ≈ 2-3 | Ar-H at C4 |

| ¹H | ~6.8-7.3 | Doublet of doublets | J(H,F) ≈ 4-6; J(H,H) ≈ 2-3 | Ar-H at C6 |

| ¹H | ~3.9 | Singlet | N/A | -OCH₃ |

| ¹³C | ~155-160 | Doublet | ¹J(C,F) ≈ 240-250 | C-F at C5 |

| ¹³C | ~150-155 | Singlet | N/A | C-OCH₃ at C1 |

| ¹³C | ~120-130 | Doublet | J(C,F) ≈ 20-25 | C-H at C6 |

| ¹³C | ~115-125 | Doublet | J(C,F) ≈ 20-25 | C-H at C4 |

| ¹³C | ~110-115 | Doublet | J(C,F) ≈ 5-10 | C-Br at C2 |

| ¹³C | ~85-95 | Doublet | J(C,F) ≈ 3-5 | C-I at C3 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to various bond vibrations. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-O stretching: The aryl-alkyl ether linkage will produce strong C-O stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

C-X (Halogen) stretching: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region. The C-F stretch is typically found around 1200-1100 cm⁻¹. The C-Br and C-I stretching vibrations occur at lower frequencies, generally below 700 cm⁻¹ and 600 cm⁻¹, respectively.

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. upenn.edu The symmetric stretching of the aromatic ring and the vibrations of the C-Br and C-I bonds, which involve changes in the large electron clouds of the heavier halogens, are expected to produce distinct Raman signals.

Table 2: Expected Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium/Strong |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | IR/Raman | Medium |

| Aromatic C=C Stretch | 1600-1450 | IR/Raman | Strong |

| Asymmetric C-O-C Stretch | ~1250 | IR | Strong |

| C-F Stretch | 1200-1100 | IR | Strong |

| Symmetric C-O-C Stretch | ~1050 | IR | Strong |

| C-Br Stretch | 700-500 | IR/Raman | Medium/Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the aromatic ring. libretexts.org

The benzene ring itself has characteristic absorptions, and the substituents (-OCH₃, -F, -Br, -I) act as auxochromes, modifying the absorption wavelengths (λmax) and intensities (molar absorptivity, ε). The methoxy group, with its lone pair of electrons, and the halogens can participate in n → π* transitions and also shift the primary π → π* bands. libretexts.orgyoutube.com Typically, these substituents cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The cumulative effect of the four substituents would lead to a complex UV-Vis spectrum with absorption maxima likely in the 250-300 nm range.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent This table is interactive. Click on the headers to sort.

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (E-band) | ~210-230 | 10,000 - 60,000 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming its molecular formula, C₇H₅BrFIO. rsc.org

The mass spectrum will show a distinct molecular ion peak (M⁺). A key feature in the spectrum will be the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, M⁺ and (M+2)⁺, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl group (-CH₃): Resulting in a significant [M-15]⁺ peak.

Loss of a bromine atom (-Br): Giving an [M-79/81]⁺ peak.

Loss of an iodine atom (-I): Leading to an [M-127]⁺ peak.

Mass spectrometry is also invaluable for monitoring the progress of a chemical reaction, allowing researchers to identify intermediates and confirm the formation of the desired product in real-time.

Table 4: Predicted Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort.

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₇H₅BrFIO]⁺ | 329.85 | 331.85 | Molecular Ion (M⁺) |

| [C₆H₂BrFIO]⁺ | 314.84 | 316.84 | Loss of methyl group [M-15]⁺ |

| [C₇H₅FIO]⁺ | 250.94 | 250.94 | Loss of bromine atom [M-79/81]⁺ |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. rsc.orggoogle.comrsc.org The choice of technique depends on the scale and purpose of the separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor reaction progress and determine the appropriate solvent system for column chromatography. A silica (B1680970) gel plate is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase.

Flash Column Chromatography: This is the standard method for purifying research-scale quantities of organic compounds. rsc.orggoogle.com Due to its moderate polarity, this compound would be effectively purified on a silica gel column. By carefully selecting the eluent system, it can be separated from starting materials, reagents, and byproducts, including potential regioisomers.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water), would be a suitable method for analyzing the purity of this compound.

Gas Chromatography (GC): Given its likely volatility, GC can also be used for purity analysis. A capillary column with a suitable stationary phase, coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can provide excellent separation of isomers and quantitative purity information.

The application of these chromatographic methods is fundamental in research to ensure that the material being studied is of high purity, which is critical for obtaining reliable data in subsequent experiments and analyses.

Theoretical and Computational Chemistry Studies of 2 Bromo 5 Fluoro 3 Iodoanisole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-bromo-5-fluoro-3-iodoanisole and how this dictates its chemical behavior. These computational methods allow for the detailed examination of its molecular geometry, the distribution of electrons, and the energies of its frontier molecular orbitals.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and energetic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations are crucial for understanding the steric and electronic effects of the bromine, fluorine, and iodine substituents on the anisole (B1667542) ring.

Below is an interactive data table summarizing typical geometric parameters that can be obtained for this compound using DFT calculations.

| Parameter | Predicted Value Range |

| C-Br Bond Length (Å) | 1.88 - 1.92 |

| C-F Bond Length (Å) | 1.35 - 1.38 |

| C-I Bond Length (Å) | 2.08 - 2.12 |

| C-O Bond Length (Å) | 1.36 - 1.39 |

| Aromatic C-C Bond Lengths (Å) | 1.38 - 1.41 |

| C-O-C Bond Angle (°) | 117 - 120 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is typically located on the aromatic ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, particularly near the carbon atoms bearing the halogen substituents, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, such as the oxygen atom of the methoxy group and the regions of high electron density on the aromatic ring. Regions of positive electrostatic potential (usually colored blue) signify electron-deficient areas, which are expected to be around the hydrogen atoms and, to a lesser extent, the halogen atoms due to their electronegativity. This mapping provides a clear picture of the molecule's reactivity towards charged species.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in understanding the intricate details of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and predict the selectivity of complex transformations.

Transition State Characterization and Reaction Coordinate Analysis

To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. This information is critical for calculating the activation energy, which determines the reaction rate.

Reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products. This provides a detailed profile of the reaction pathway, including any intermediates and transition states. For reactions such as nucleophilic aromatic substitution on this compound, this analysis can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving the formation of a Meisenheimer complex.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Due to the presence of multiple different halogen substituents, reactions of this compound can potentially yield various regioisomers. Computational modeling is a powerful tool for predicting the regioselectivity of these reactions. By calculating the activation energies for the different possible reaction pathways leading to each regio

Simulation of Spectroscopic Data for Experimental Validation

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations are invaluable for validating experimental data, aiding in spectral assignment, and offering insights into the molecule's structure and electronic environment. The primary methods employed are based on density functional theory (DFT), which can provide a good balance between accuracy and computational cost for molecules of this size and complexity.

Applications of 2 Bromo 5 Fluoro 3 Iodoanisole As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The strategic placement of three different halogen atoms on the anisole (B1667542) ring makes 2-bromo-5-fluoro-3-iodoanisole a potentially valuable building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-F) could, in principle, be exploited for sequential, site-selective cross-coupling reactions.

Stereoselective and Regioselective Synthesis of Chiral Molecules

While polyhalogenated aromatic compounds are frequently employed in the synthesis of chiral molecules, particularly as precursors for atropisomeric biaryls or ligands for asymmetric catalysis, there is no specific research in the available scientific literature that documents the use of this compound for stereoselective or regioselective synthesis of chiral molecules.

Scaffold for Polyfunctionalized Aromatic and Heteroaromatic Compounds

The synthesis of polyfunctionalized aromatic and heteroaromatic compounds often relies on starting materials bearing multiple, orthogonally reactive functional groups. Halogenated anisole derivatives can serve as key intermediates in this context. The bromine and iodine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the fluorine and methoxy (B1213986) groups can influence the reactivity and properties of the final products. Despite this potential, there are no specific studies detailing the application of this compound as a scaffold for creating such compounds.

Potential Applications in Advanced Materials Science Research

Fluorinated and halogenated aromatic compounds are of significant interest in materials science due to their unique electronic and photophysical properties.

Synthesis of Functional Polymers and Macromolecular Structures

Functional polymers with tailored properties can be synthesized from monomers containing specific functional groups. While halogenated aromatic compounds can be converted into monomers for polymerization reactions, there is no available research that describes the use of this compound in the synthesis of functional polymers or macromolecular structures.

Intermediacy in the Synthesis of Diverse Chemical Entities

Given its structure, this compound is likely synthesized and sold as a chemical intermediate. Its utility would lie in its potential to undergo selective transformations to introduce other functional groups, thereby serving as a stepping stone towards more complex target molecules in various fields, including medicinal chemistry and agrochemistry. However, specific synthetic pathways and the resulting chemical entities derived from this compound are not documented in the reviewed literature.

Lack of Specific Research Data on "this compound" in Specified Applications

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research detailing the applications of the chemical compound This compound in the development of novel catalyst ligands, organometallic species, bioactive compounds, or pharmaceutical intermediates.

While the individual functional groups present on the molecule—bromo, fluoro, iodo, and anisole—are common motifs in synthetic chemistry and are known to participate in a variety of chemical transformations, no specific studies detailing the direct use of this particular multi-substituted compound for the outlined applications were identified.

General chemical principles suggest that a molecule with this arrangement of halogens could theoretically serve as a versatile synthetic building block. The differential reactivity of the bromo, fluoro, and iodo substituents could allow for selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, which are fundamental in the construction of complex organic molecules. These types of reactions are crucial in the synthesis of ligands for organometallic catalysts and in the preparation of biologically active molecules.

However, without specific documented examples in the scientific literature, any discussion on the role of this compound in these areas would be purely speculative. To maintain scientific accuracy and adhere to the strict requirements of the user's request, which necessitates detailed research findings, it is not possible to generate the requested article at this time. The absence of concrete data prevents the creation of informative and accurate content for the specified subsections on its role in catalyst and bioactive compound synthesis.

Therefore, the subsequent sections of the requested article cannot be provided.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations of 2-Bromo-5-fluoro-3-iodoanisole

The selective functionalization of polyhalogenated compounds such as this compound is a significant challenge in synthetic chemistry. The development of novel catalytic systems is paramount to control the regioselectivity of reactions, allowing for the targeted transformation of one C-X bond (where X = I, Br) while leaving others intact.

Recent advancements have moved beyond traditional palladium catalysts to explore more nuanced systems. Bimetallic reagents, for instance, have shown remarkable efficiency and selectivity. Research has demonstrated that combinations like sBu₂Mg·2LiOR can facilitate highly regioselective Br/Mg exchange reactions on di- and tri-substituted haloarenes under mild conditions. researchgate.net This approach allows for the selective activation of the C-Br bond, even in the presence of a more reactive C-I bond, by tuning the reagent and reaction conditions.

Another area of intense research is the development of specialized ligands for transition metal catalysts. For palladium-catalyzed reactions, which are fundamental in C-C and C-N bond formation, ligands play a crucial role in determining the catalyst's activity and selectivity. A novel catalytic system using palladium acetate (B1210297) mixed with tris(5-fluoro-2-methylphenyl)phosphane (F-TOTP) has been designed for the intramolecular C(sp³)–H functionalization of alkane segments. researchgate.net This system operates under milder conditions and allows for regioselective transformations that were previously difficult to achieve. researchgate.net Furthermore, heterogeneous catalysts, such as palladium nanoparticles supported on hybrid polymer networks, are being developed for ligand-free cross-coupling reactions, offering advantages in catalyst recovery and reuse. acs.org

Copper-catalyzed systems are also re-emerging as cost-effective and powerful alternatives for certain transformations. Modern copper catalysis, often in conjunction with specific ligands, can facilitate reactions like the Sonogashira coupling of aryl iodides with terminal alkynes. rsc.org The development of nanocubic copper nitride (nano-Cu₃N) as a heterogeneous catalyst for the hydroxylation of aryl halides without the need for a ligand represents a significant step forward, potentially allowing for the selective conversion of the C-I or C-Br bond in this compound to a hydroxyl group. osaka-u.ac.jp

Below is a table summarizing some novel catalytic systems and their applications relevant to polyhalogenated aromatics.

| Catalyst System | Transformation Type | Key Features | Relevant Substrates |

| sBu₂Mg·2LiOR | Selective Br/Mg Exchange | High regioselectivity for bromine over iodine; mild reaction conditions. researchgate.net | Dibromo-arenes, 2-bromo-4-iodoanisole. researchgate.net |

| Pd(OAc)₂ / F-TOTP | Intramolecular C-H Arylation | Enables functionalization of unactivated C(sp³)-H bonds; milder conditions. researchgate.net | Aryl bromides with alkyl groups. researchgate.net |

| Pd-Hybrid Polymer Network (Pd-HN) | Suzuki Cross-Coupling | Heterogeneous, ligand-free catalyst; high stability and reusability. acs.org | Aryl iodides and bromides. acs.org |

| nano-Cu₃N | Hydroxylation | Ligand-free, heterogeneous system; effective for aryl halides. osaka-u.ac.jp | Aryl halides, including chlorides. osaka-u.ac.jp |

| (PPh₃)₂CuBH₄ | Sonogashira Coupling | Palladium-free coupling of o-iodoanilines and terminal alkynes. rsc.org | o-Iodoanilines, phenylacetylenes. rsc.org |

Green Chemistry Approaches in the Synthesis and Reactivity of Polyhalogenated Anisoles

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like polyhalogenated anisoles. osti.gov This paradigm shift aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary focus is the replacement of traditional, volatile, and often toxic organic solvents with more sustainable alternatives. Anisole (B1667542) itself has been identified as a "green" solvent with a favorable sustainability profile, making it an excellent alternative for reactions like hydroformylation and polymer synthesis. osti.govrsc.org Employing anisole as a solvent for the synthesis or transformation of its own derivatives, such as this compound, represents a conceptually elegant green approach. Water, the ultimate green solvent, is also being explored for organic reactions through the use of micellar catalysis. mdpi.com Surfactant molecules form micelles in water, creating hydrophobic pockets where organic substrates can react, often with enhanced reaction rates. mdpi.com

The development of catalyst systems that operate under milder conditions and can be easily recovered and reused is another cornerstone of green chemistry. The use of heterogeneous catalysts, such as the previously mentioned nano-Cu₃N and polymer-supported palladium nanoparticles, directly addresses this goal by simplifying product purification and reducing catalyst waste. acs.orgosaka-u.ac.jp

Furthermore, green chemistry encourages the use of renewable feedstocks. While this compound is a synthetic compound, broader research into lignin-derived polymers showcases how complex aromatic structures can be sourced from biomass. osti.gov Methodologies developed for converting bio-oil components into valuable chemicals could, in the future, provide more sustainable pathways to the precursor materials needed for synthesizing complex anisoles. osti.gov

The table below highlights key green chemistry strategies applicable to the synthesis and transformation of polyhalogenated anisoles.

| Green Chemistry Strategy | Example/Application | Environmental Benefit |

| Sustainable Solvents | Using anisole or water (with micelles) as the reaction medium. rsc.orgmdpi.com | Reduces reliance on volatile organic compounds (VOCs); lowers toxicity. |

| Heterogeneous Catalysis | Employing solid-supported catalysts like Pd-HN or nano-Cu₃N. acs.orgosaka-u.ac.jp | Facilitates catalyst separation and reuse; minimizes metal leaching into products. |

| Energy Efficiency | Developing catalytic reactions that proceed at lower temperatures. researchgate.net | Reduces energy consumption and associated carbon footprint. |

| Atom Economy | Designing reactions that incorporate most of the atoms from the reactants into the final product, such as C-H activation. researchgate.net | Minimizes the generation of stoichiometric byproducts and waste. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The intersection of artificial intelligence (AI), machine learning, and organic chemistry is poised to revolutionize how synthetic routes are designed and optimized. For a molecule like this compound, with its multiple potential reaction sites, predicting the outcome of a reaction under specific conditions can be challenging. Machine learning algorithms offer a powerful tool to address this complexity. uni-muenchen.de

By training on vast datasets of known chemical reactions, AI models can learn the underlying rules of chemical reactivity. escholarship.org These models can predict the products of a reaction, including identifying potential side products, with increasing accuracy. escholarship.org For a polyhalogenated anisole, an AI tool could predict the likelihood of a catalyst acting at the C-I, C-Br, or a C-H bond based on the specific reagents, catalyst, and conditions used. This predictive power can save significant time and resources by reducing the number of trial-and-error experiments in the lab. uni-muenchen.de

Beyond predicting outcomes, AI is also being developed for retrosynthetic analysis. These programs can propose novel synthetic pathways to a target molecule by working backward from the final structure. This can help chemists discover more efficient or innovative routes that might not be immediately obvious.

Quantum chemical calculations, which model the electronic structure of molecules, can be combined with machine learning to create highly accurate predictive models for reactivity. diva-portal.org For instance, the energy of a reaction's transition state, a key indicator of reaction rate and selectivity, can be calculated. diva-portal.org Machine learning can accelerate these predictions, making them practical for screening large numbers of potential reactions. While still an emerging field, the application of these computational tools holds immense promise for designing selective transformations of complex molecules like this compound.

Exploration of Photo- and Electrocatalytic Methodologies for this compound Transformations

Photocatalysis and electrocatalysis offer unique, sustainable methods for activating molecules and driving chemical reactions. These approaches use light or electricity, respectively, as "traceless" reagents, often enabling transformations that are difficult to achieve through traditional thermal methods.

Photocatalysis utilizes a photocatalyst that, upon absorbing light, can initiate a reaction, typically through an electron or energy transfer process. Gold photocatalysis, for example, has emerged as a powerful tool for C-C and C-X bond-forming reactions. sci-hub.se These reactions can proceed through radical intermediates, offering a complementary approach to traditional two-electron pathways and enabling redox-neutral couplings. sci-hub.se Similarly, ruthenium and iridium-based photosensitizers are widely used to generate reactive intermediates from stable precursors under mild conditions, using visible light from sources as simple as household lamps. sci-hub.sebeilstein-journals.org Such methods could be applied to this compound to achieve selective alkylations or arylations by generating radical species that react at one of the halogenated sites.

Electrocatalysis uses an electric current to drive oxidation or reduction reactions. This method provides precise control over the reaction's driving force by simply tuning the applied voltage. Recent research has shown that electrochemical methods can be used for highly selective aromatic iodination. For instance, the iodination of anisole to 4-iodoanisole (B42571) has been achieved with 97% yield using an electrochemical cell, avoiding the need for harsh chemical oxidants. researchgate.net This high degree of control could potentially be harnessed for the selective transformation of this compound. Electrosynthesis is also being explored for asymmetric catalysis, opening the door to enantioselective transformations driven by electricity. researchgate.net

The table below details examples of photo- and electrochemical transformations relevant to anisole derivatives.

| Methodology | Catalyst/System | Transformation | Key Advantage |

| Photocatalysis | Gold Complexes | C-C and C-X Cross-Coupling | Redox-neutral; avoids stoichiometric oxidants. sci-hub.se |

| Photocatalysis | [Ru(bpy)₃]Cl₂ | Alkylation/Arylation | Mild conditions; uses visible light. beilstein-journals.org |

| Electrocatalysis | Glassy Carbon Anode | Aryl Iodination | High selectivity; avoids chemical oxidants. researchgate.net |

| Electrocatalysis | Manganese Complex | Ketone Hydrogenation | Uses electricity as a reductant instead of H₂ gas. researchgate.net |

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% as per industrial standards) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (split patterns reflect halogen proximity).

- ¹³C NMR : Confirm iodine substitution via deshielding effects (~δ 95–105 ppm for C-I) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show molecular ion peaks at m/z 345.9 (M+H⁺) .

How do competing electronic effects of fluorine, bromine, and iodine influence regioselectivity in cross-coupling reactions?

Advanced

The substituents exhibit conflicting directing effects:

- Fluorine (meta-directing) : Electron-withdrawing nature deactivates the ring, favoring reactions at meta positions.

- Iodine (ortho/para-directing) : Despite its size, iodine’s polarizability allows it to stabilize transition states in Suzuki couplings.

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr).

Methodological Insight : Use computational tools (DFT calculations) to predict reactive sites. For example, in Pd-catalyzed couplings, prioritize iodine as the reactive site due to its lower bond dissociation energy compared to bromine .

How can researchers resolve contradictions in melting point data for halogenated anisoles?

Advanced

Discrepancies in melting points (e.g., reported ranges of 28–33°C vs. 46–48°C for similar compounds) often stem from:

Polymorphism : Recrystallize the compound from different solvents (e.g., hexane vs. ethanol) and compare DSC thermograms.

Impurity profiles : Use preparative HPLC to isolate pure fractions and re-measure .

Moisture sensitivity : Store samples in anhydrous conditions (argon atmosphere) to prevent hydrate formation .

What stability considerations are critical for long-term storage of this compound?

Q. Basic

- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the iodine substituent.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxy group.

- Oxygen exposure : Purge storage vials with nitrogen to inhibit radical-mediated decomposition .

What strategies mitigate steric hindrance during functionalization of the iodine substituent?

Q. Advanced

- Microwave-assisted synthesis : Enhance reaction kinetics in SNAr reactions by using microwave irradiation (100–150°C, 30 min) to overcome steric barriers.

- Bulky ligands : Employ t-Bu₃P as a ligand in Pd-catalyzed reactions to stabilize transition states .

- Solvent choice : Use high-polarity solvents (DMF or DMSO) to improve solubility and reduce aggregation .

How can isotopic labeling (e.g., ¹³C or ²H) be applied to study reaction mechanisms involving this compound?

Q. Advanced

- Tracer studies : Synthesize ¹³C-labeled methoxy groups via methylation with ¹³C-enriched CH₃I. Monitor isotopic distribution using LC-MS to track bond cleavage in degradation studies.

- Deuterium exchange : Introduce deuterium at aromatic positions via acid-catalyzed H/D exchange (D₂SO₄/D₂O) to probe kinetic isotope effects in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.